molecular formula C19H12N2O3 B7747809 2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7747809
M. Wt: 316.3 g/mol
InChI Key: YTXFRJZVUGGHHT-UHFFFAOYSA-N
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Description

2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c1-11(22)12-5-4-6-13(9-12)21-16(10-20)17-18(23)14-7-2-3-8-15(14)19(17)24/h2-9,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXFRJZVUGGHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the indene derivative: Starting with an indene precursor, a series of reactions such as Friedel-Crafts acylation can be used to introduce the 1,3-dioxo group.

    Introduction of the acetonitrile group: This can be achieved through a nucleophilic substitution reaction where a suitable nitrile source reacts with the intermediate compound.

    Coupling with the acetylaniline: The final step involves coupling the acetylaniline derivative with the indene-acetonitrile intermediate under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)acetate
  • 2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)propionitrile
  • 2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)butyronitrile

Uniqueness

2-(3-acetylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

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